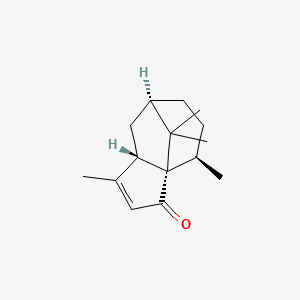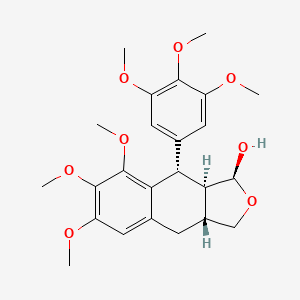![molecular formula C6H5N3 B1257534 1H-pyrazolo[4,3-b]pyridine CAS No. 272-52-6](/img/structure/B1257534.png)
1H-pyrazolo[4,3-b]pyridine
Vue d'ensemble
Description
1H-pyrazolo[4,3-b]pyridine (PzP) is a heterocyclic aromatic compound composed of a five-membered ring of nitrogen and carbon atoms. It is a versatile and useful building block for various synthetic applications due to its wide range of reactivity and its ability to form strong bonds with other molecules. PzP is also known for its potential applications in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
Anticancer Agents
1H-pyrazolo[4,3-b]pyridine: derivatives have been designed as potential anticancer agents. These compounds have been screened for their antitumor activity in vitro. For instance, compound 41, a derivative of 1H-pyrazolo[4,3-b]pyridine , has been tested with a full-panel, five-dose assay to assess its GI50, TGI, and IC50 values, indicating its potential efficacy in cancer treatment .
Synthesis Methods
The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives is crucial for their application in various fields. Methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system, with each approach having its own advantages and drawbacks .
PPARα Activation
1H-pyrazolo[4,3-b]pyridine: compounds have been studied for their role in activating PPARα, a key regulator of lipid metabolism. The structural basis for PPARα activation by these compounds could lead to new treatments for disorders related to lipid metabolism .
Chiral Catalysts
These compounds have been used in the design and synthesis of chiral bipyridine-N,N’-dioxide catalysts. The application in the synthesis of 1H-pyrazolo[4,3-b]pyridine analogues is significant for producing enantiomerically pure substances, which is important in pharmaceuticals .
Biological Activity
The biological activity of 1H-pyrazolo[4,3-b]pyridine derivatives extends beyond anticancer properties. They have been explored for various biological activities, which could lead to the development of new drugs with diverse therapeutic effects .
Medicinal Chemistry
Due to their structural similarity to purine bases adenine and guanine, 1H-pyrazolo[4,3-b]pyridine derivatives have attracted significant interest in medicinal chemistry. They have been included in numerous studies and patents, highlighting their potential in drug development .
Mécanisme D'action
Target of Action
1H-pyrazolo[4,3-b]pyridine is a group of heterocyclic compounds that have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine
Mode of Action
It is known that these compounds have been designed as potential anticancer agents . The interaction of these compounds with their targets and the resulting changes would depend on the specific derivative of 1H-pyrazolo[4,3-b]pyridine and the target it interacts with.
Biochemical Pathways
Given their potential as anticancer agents , it can be inferred that they may interact with pathways related to cell proliferation and apoptosis. The downstream effects would depend on the specific pathway and the nature of the interaction.
Result of Action
The molecular and cellular effects of 1H-pyrazolo[4,3-b]pyridine’s action would depend on its specific targets and the nature of its interaction with these targets. As potential anticancer agents , these compounds may induce cell death or inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
272-51-5, 272-52-6 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of 1H-pyrazolo[4,3-b]pyridine derivatives?
A1: Research indicates potential applications in treating cardiovascular diseases. [, , ] Additionally, certain derivatives have shown promise as adenosine A2A receptor antagonists [] and as dual FLT3/CDK4 inhibitors for potential anticancer therapies. [] Further research is ongoing to explore their efficacy and safety profiles.
Q2: How are 1H-pyrazolo[4,3-b]pyridine derivatives synthesized?
A2: Various synthetic routes have been explored. One method involves the acid-catalyzed transformation of 2,4-diaryl-4-(3,5-dinitro-2-pyridyl)-5(4H)-oxazolones, leading to the formation of substituted 1H-pyrazolo[4,3-b]pyridines. [] Another approach utilizes a gold-catalyzed reaction of α-diazo nitriles with cyclopropene derivatives, followed by anionic cyclization, to yield 1H-pyrazolo[4,3-b]pyridine-5-ones. []
Q3: Can you provide examples of how structure modifications in 1H-pyrazolo[4,3-b]pyridines influence their biological activity?
A3: Introducing a 5-oxazol-2-yl substituent at the 3-position of 1H-pyrazolo[4,3-b]pyridine was explored for its potential to impact adenosine A1 and A2A receptor binding. [] In another study, the synthesis and evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives revealed their potential as dual inhibitors of FLT3 and CDK4. [] These examples demonstrate how specific structural modifications can significantly impact the biological activity and target selectivity of these compounds.
Q4: What is known about the structure of 1H-pyrazolo[4,3-b]pyridine derivatives?
A4: Structural studies on a 1,4-dimethyl-2-phenyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-3,5(2H,4H)-dione derivative, using X-ray crystallography, revealed the spatial arrangement of the molecule. [] The study showed that the pyrazolone ring and the phenyl ring were not coplanar, exhibiting a dihedral angle of 36.05°. This structural information can be valuable for understanding the interactions of these compounds with their biological targets.
Q5: Have any studies explored the optical properties of 1H-pyrazolo[4,3-b]pyridine derivatives?
A5: Yes, research has investigated the optical characteristics of 1H-pyrazolo[4,3-b]pyridine derivatives for potential material science applications. [, ] Specifically, the study on 6-(5-bromothiohen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile films explored their optical properties and junction characteristics. [] These findings suggest possibilities for using these compounds in electronic or optoelectronic devices.
Q6: What are the challenges associated with the stability and formulation of 1H-pyrazolo[4,3-b]pyridine derivatives?
A6: While the provided literature doesn't specifically address stability and formulation challenges for 1H-pyrazolo[4,3-b]pyridine, these aspects are crucial for drug development. Future research should investigate stability under various conditions (temperature, pH, light exposure), suitable formulations (solid dispersions, nanoparticles), and strategies to enhance solubility and bioavailability for improved therapeutic outcomes.
Q7: Have any analytical methods been employed to study 1H-pyrazolo[4,3-b]pyridine derivatives?
A7: Although specific details about analytical methods are limited in the provided research, it's implied that techniques like X-ray crystallography were utilized to determine the molecular structures of synthesized compounds. [] Other analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC, are likely employed for characterization, purity assessment, and quantification of 1H-pyrazolo[4,3-b]pyridine derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-glucopyranosyl-(1->3)]-beta-D-galactopyranoside](/img/structure/B1257451.png)
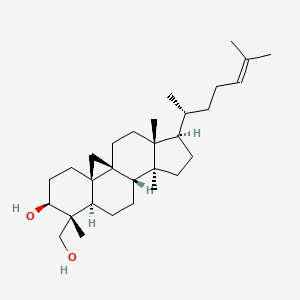
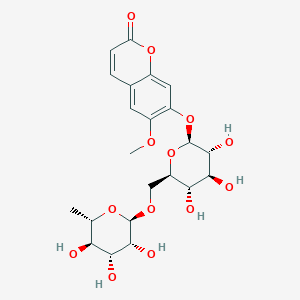
![(2S,3R,4S,5S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B1257454.png)
![(E)-4-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6S)-6-[(2S,3R,4S,6R)-6-[[(1R,10S,12S,13R,21R,22S,23S,24S)-23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[(2S,4S,5S,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1257455.png)
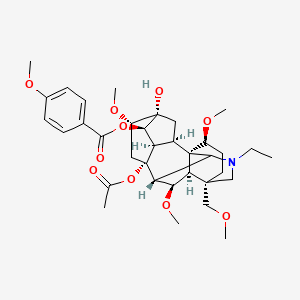

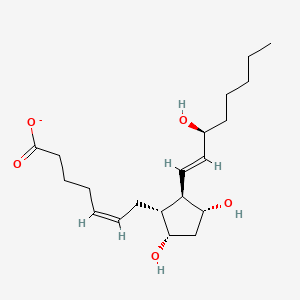
![(3S,3'R,3'As,6'S,6aR,6bS,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B1257465.png)


